molecular formula C19H27N5O3 B11155729 trans-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11155729
M. Wt: 373.4 g/mol
InChI Key: PZKPALAPEKUJSS-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexane ring, a tetrazole group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3,4-dimethoxyphenethylamine and 1H-1,2,3,4-tetrazole. These intermediates are then subjected to a series of reactions, including alkylation, cyclization, and amidation, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE include:

  • 3,4-Dimethoxyphenethylamine
  • 1H-1,2,3,4-Tetrazole
  • Cyclohexane carboxamide derivatives

Uniqueness

What sets N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H27N5O3/c1-26-17-8-5-14(11-18(17)27-2)9-10-20-19(25)16-6-3-15(4-7-16)12-24-13-21-22-23-24/h5,8,11,13,15-16H,3-4,6-7,9-10,12H2,1-2H3,(H,20,25)

InChI Key

PZKPALAPEKUJSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCC(CC2)CN3C=NN=N3)OC

Origin of Product

United States

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